molecular formula C17H26O5 B1670176 Decyl 3,4,5-trihydroxybenzoate CAS No. 19198-75-5

Decyl 3,4,5-trihydroxybenzoate

Cat. No.: B1670176
CAS No.: 19198-75-5
M. Wt: 310.4 g/mol
InChI Key: AOTRKUOCGUXQCY-UHFFFAOYSA-N
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Description

Decyl gallate (G14) is a derivative of gallic acid with a range of biological activities and broad-spectrum antifungal activity.

Biochemical Analysis

Biochemical Properties

Decyl gallate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with lipid membranes, where Decyl gallate exhibits strong binding affinity. This interaction is essential for its antioxidant properties, as it helps stabilize lipid membranes and prevent oxidative damage . Additionally, Decyl gallate has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

Decyl gallate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Decyl gallate can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Furthermore, Decyl gallate modulates cellular metabolism by inhibiting the activity of enzymes involved in lipid synthesis and promoting the expression of genes associated with oxidative stress response .

Molecular Mechanism

The molecular mechanism of Decyl gallate involves several key interactions at the molecular level. It binds to lipid membranes, stabilizing them and preventing oxidative damage . Decyl gallate also interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . These molecular interactions underline the compound’s potential therapeutic applications in inflammation and cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decyl gallate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Decyl gallate is relatively stable under physiological conditions, but it can undergo hydrolysis to release gallic acid and decanol . Long-term studies have shown that Decyl gallate can maintain its antioxidant and anti-inflammatory properties over extended periods, making it a promising candidate for therapeutic applications

Dosage Effects in Animal Models

The effects of Decyl gallate vary with different dosages in animal models. At low to moderate doses, Decyl gallate exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize adverse effects.

Metabolic Pathways

Decyl gallate is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Decyl gallate can modulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage . These interactions underscore the compound’s potential in managing oxidative stress and inflammation.

Transport and Distribution

Decyl gallate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the gastrointestinal tract and distributed to different tissues via the bloodstream . Within cells, Decyl gallate can interact with lipid membranes and proteins, influencing its localization and accumulation . The compound’s ability to bind to lipid membranes is crucial for its antioxidant properties, as it helps stabilize cellular structures and prevent oxidative damage .

Subcellular Localization

The subcellular localization of Decyl gallate is primarily within lipid membranes and organelles such as mitochondria . This localization is essential for its antioxidant and anti-inflammatory activities, as it allows the compound to interact with key cellular structures and enzymes . Additionally, Decyl gallate can undergo post-translational modifications that direct it to specific compartments within the cell, further enhancing its therapeutic potential .

Properties

IUPAC Name

decyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-2-3-4-5-6-7-8-9-10-22-17(21)13-11-14(18)16(20)15(19)12-13/h11-12,18-20H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTRKUOCGUXQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172742
Record name Decyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19198-75-5
Record name Decyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19198-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019198755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
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Record name DECYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the proposed mechanism of action for Decyl Gallate's antifungal activity?

A1: Research suggests that Decyl Gallate (Decyl 3,4,5-trihydroxybenzoate) may exert its antifungal effects by interfering with the N-glycosylation process in fungi. [] This process is crucial for the production of glycosylated enzymes and proteins involved in fungal cell wall integrity. [] By disrupting N-glycosylation, Decyl Gallate may lead to a cascade of effects, including:

  • Reduced activity of glycosylated enzymes like α-(1,3)-glucanase, N-acetyl-β-d-glucosaminidase (NAGase), and α-(1,4)-amylase. []
  • Hyperexpression of genes related to the unfolded protein response (UPR) and glycosylated enzymes. []
  • Decreased amounts of glycosylated proteins and chitin, essential components of the fungal cell wall. []

Q2: What evidence supports the proposed mechanism of action of Decyl Gallate?

A2: Studies using Saccharomyces cerevisiae as a model organism identified N-glycosylation and the UPR pathway as potential targets for Decyl Gallate. [] This prediction was further supported by experiments in Paracoccidioides lutzii, where Decyl Gallate treatment led to:

  • Lowered activity of glycosylated enzymes. []
  • Upregulation of genes involved in UPR and glycosylation. []
  • Reduction in glycosylated proteins and chitin content. []

Q3: Beyond its antifungal activity, what other biological effects have been observed with Decyl Gallate?

A3: Decyl Gallate has demonstrated anti-apoptotic properties. In a study investigating the effects of Paracoccidioides brasiliensis gp43 on epithelial cells, Decyl Gallate effectively counteracted the apoptosis induced by gp43. [] This protective effect involved a reduction in DNA damage, downregulation of the pro-apoptotic protein Bak, and upregulation of the anti-apoptotic protein Bcl-2. []

Q4: How does the structure of Decyl Gallate influence its antifungal activity?

A4: Decyl Gallate is a derivative of Gallic Acid, modified by the addition of a decyl chain. This structural modification significantly enhances its antifungal activity compared to Gallic Acid. [, ] The length of the alkyl chain plays a crucial role in its activity. Studies with various alkyl gallates show that antifungal activity peaks with a chain length of C9 or C10. [, ]

Q5: Against which fungal species has Decyl Gallate shown activity?

A5: Decyl Gallate exhibits broad-spectrum antifungal activity. It has demonstrated efficacy against various pathogenic fungi, including:

  • Candida spp. []
  • Cryptococcus spp. []
  • Paracoccidioides spp. [, ]
  • Histoplasma capsulatum []

Q6: Has Decyl Gallate been tested in combination with other antifungal agents?

A6: Research indicates that alkyl gallates, including Decyl Gallate, can enhance the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains to β-lactam antibiotics. [] This synergistic effect appears specific to β-lactams, suggesting a potential avenue for improving treatment efficacy. []

Q7: What are the potential applications of Decyl Gallate's heat-sensitizing properties?

A7: Long-chain alkyl gallates, including Decyl Gallate, exhibit potent heat-sensitizing activity against fungi. [] Co-administration of Decyl Gallate with mild heat (57.5°C for 90 seconds) resulted in >99.999% fungal death, significantly exceeding the efficacy of either treatment alone. [] This property presents a promising strategy for controlling fungal contamination in food crops, as demonstrated by the complete prevention of Aspergillus flavus survival on crop seeds when treated with Decyl Gallate and mild heat. []

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